molecular formula C10H21NO5 B3059311 Methanol, (((1-methyl-2-(5-methyl-3-oxazolidinyl)ethoxy)methoxy)methoxy)- CAS No. 97553-90-7

Methanol, (((1-methyl-2-(5-methyl-3-oxazolidinyl)ethoxy)methoxy)methoxy)-

Cat. No.: B3059311
CAS No.: 97553-90-7
M. Wt: 235.28 g/mol
InChI Key: OUSIBHBYAIWDFN-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

1-(5-methyl-1,3-oxazolidin-3-yl)propan-2-yloxymethoxymethoxymethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO5/c1-9-3-11(5-15-9)4-10(2)16-8-14-7-13-6-12/h9-10,12H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUSIBHBYAIWDFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CO1)CC(C)OCOCOCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5034721
Record name Methanol, (((1-methyl-2-(5-methyl-3-oxazolidinyl)ethoxy)methoxy)methoxy)-
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Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear yellow liquid with a pungent odor; End-use product formulated as soluble concentrate/liquid; [Reference #1]
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CAS No.

97553-90-7
Record name Methanol, (((1-methyl-2-(5-methyl-3-oxazolidinyl)ethoxy)methoxy)methoxy)-
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Record name Methanol, (((1-methyl-2-(5-methyl-3-oxazolidinyl)ethoxy)methoxy)methoxy)-
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Record name (((1-Methyl-2-(5-methyl-3-oxazolidinyl)ethoxy)methoxy)methoxy)methanol
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Record name 1-[[[1-Methyl-2-(5-methyl-3-oxazolidinyl)ethoxy]methoxy]methoxy]methanol
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Biological Activity

Methanol, specifically the compound known as Methanol, (((1-methyl-2-(5-methyl-3-oxazolidinyl)ethoxy)methoxy)methoxy)-, is a complex organic molecule with potential biological activities that merit detailed exploration. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula for this compound is C10H21NO5C_{10}H_{21}NO_5. It appears as a clear yellow liquid with a pungent odor and is often used in various chemical formulations and applications. The specific structure allows for diverse interactions within biological systems.

PropertyValue
Molecular FormulaC₁₀H₂₁NO₅
AppearanceClear yellow liquid
OdorPungent
SolubilitySoluble in organic solvents

Enzymatic Activation

Research indicates that methanol can be activated by certain microorganisms through enzymatic mechanisms. A notable study focused on the methanol-activating MtaBC complex from Methanosarcina barkeri. This complex demonstrates the capability to cleave the C-O bond of methanol, which is crucial for its biological activation. The structure of the MtaBC complex reveals a unique zinc-binding motif that plays a significant role in this process .

Implications for Metabolism

The enzymatic cleavage of methanol may lead to various metabolic pathways, including its conversion into more complex molecules that can participate in cellular processes. The implications of these pathways are significant for understanding how methanol derivatives might be utilized or transformed within biological systems.

Toxicity and Safety Profile

While methanol itself is known for its toxic effects at high concentrations, studies on its derivatives suggest varying biological activities. For instance, the compound's interaction with cellular mechanisms may lead to both beneficial and harmful effects depending on concentration and exposure duration.

Case Study 1: Toxicological Assessment

A study assessing the toxicity of methanol derivatives found that at lower concentrations, certain derivatives exhibited protective effects against oxidative stress in cellular models. However, at higher concentrations, they induced cytotoxicity. This duality underscores the importance of dosage in determining biological outcomes .

Pharmacological Potential

Recent investigations into methanol derivatives have suggested potential pharmacological applications. For example, some studies have explored their use as solvents or carriers in drug formulations due to their ability to enhance solubility and stability of active pharmaceutical ingredients.

Future Research Directions

Given the complexity of methanol's biological activity, future research should focus on:

  • Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological effects.
  • Therapeutic Applications : Exploring potential therapeutic uses in drug development and formulation.
  • Safety Evaluations : Comprehensive toxicological assessments to better understand safety profiles across different concentrations.

Table 2: Future Research Focus Areas

Research AreaDescription
Mechanistic StudiesInvestigate molecular interactions and pathways
Therapeutic ApplicationsExplore uses in drug development
Safety EvaluationsAssess toxicity across various concentrations

Scientific Research Applications

Catalytic Applications

1. Methanol Synthesis from CO2
Recent advancements have showcased the potential of methanol production through carbon dioxide (CO2) hydrogenation. Researchers at Tokyo Institute of Technology developed innovative catalysts that enhance methanol yield by encapsulating copper nanoparticles within porous silicate crystals. This method improves catalytic activity by preventing thermal aggregation of copper particles, thus facilitating more efficient methanol synthesis at lower temperatures .

2. Conversion of Methane to Methanol
A significant breakthrough involves converting methane directly into methanol using a novel metal-organic framework (MOF) catalyst. This process operates under ambient conditions and utilizes visible light to activate methane and oxygen, resulting in high selectivity for methanol without undesirable by-products. The research indicates that this method could revolutionize how methane is utilized, making it a valuable feedstock for methanol production .

3. Room Temperature Methanol Production
Cardiff University researchers developed a catalyst that allows for the conversion of methane and oxygen into methanol at room temperature without external energy sources. This sustainable method represents a significant advancement in catalytic processes and could lead to greener industrial practices for methanol synthesis .

Environmental Applications

1. Renewable Energy Sources
Methanol's role as a renewable energy source is becoming increasingly important. The conversion of CO2 into methanol using biomimetic organic hydrides showcases an artificial approach to photosynthesis, where light energy is harnessed to produce liquid fuels. This method not only contributes to energy sustainability but also helps mitigate greenhouse gas emissions by recycling CO2 .

Chemical Synthesis

1. Use as a Solvent and Intermediate
Methanol is widely used as a solvent in chemical reactions and as an intermediate in the synthesis of various chemicals, including formaldehyde and acetic acid. The specific compound discussed may serve as a functional group in formulations aimed at enhancing solubility or reactivity in chemical processes .

Case Studies

Study Objective Findings
Tokyo Institute of TechnologyImprove methanol production via CO2 hydrogenationDeveloped encapsulated Cu-ZnO catalysts that enhance activity and yield
Cardiff UniversityRoom temperature conversion of methane to methanolAchieved efficient conversion without external energy, promoting sustainable practices
Brookhaven National LaboratoryPhotochemical reduction of CO2 to methanolUtilized organic hydrides for selective methanol generation from CO

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Methanol, (((1-methyl-2-(5-methyl-3-oxazolidinyl)ethoxy)methoxy)methoxy)-
  • CAS No.: 97553-90-7
  • Molecular Formula: C₁₀H₂₁NO₅
  • Molecular Weight : 235.2774 g/mol
  • Structure: Features a bicyclic oxazolidinyl ring (5-methyl substitution) connected via ethoxy and methoxy chains to a terminal methanol group (SMILES: CC(CN1COC(C)C1)OCOCOCO) .

Comparison with Structurally Similar Compounds

2-(2-Methoxyethoxy)ethanol

  • CAS No.: Not specified (C₅H₁₂O₃; MW: 120.15 g/mol) .
  • Structure : Linear glycol ether with methoxy and ethoxy groups.
  • Key Differences :
    • Molecular Complexity : Simpler structure lacking the oxazolidinyl ring.
    • Applications : Primarily a solvent in industrial and pharmaceutical settings, unlike the biocidal role of the target compound .
    • Physical Properties : Lower molecular weight (120.15 vs. 235.28 g/mol) results in higher volatility and lower thermal stability .

2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol

  • CAS No.: 9036-19-5 .
  • Structure: Bulky phenoxy substituent with ethoxy and ethanol termini.
  • Key Differences :
    • Steric Effects : The 1,1,3,3-tetramethylbutyl group increases steric hindrance, reducing reactivity compared to the target compound’s oxazolidinyl ring .
    • Applications : Used in surfactants and emulsifiers, contrasting with biocidal applications .

{3-[(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methoxy]phenyl}methanol

  • CAS No.: Not specified (C₁₈H₁₇NO₃; MW: 295.33 g/mol) .
  • Structure : Aromatic oxazole ring with methoxy and phenyl groups.
  • Applications: Potential use in pharmaceuticals or agrochemicals due to aromaticity, differing from industrial biocidal roles .

Comparative Analysis Table

Property/Compound Target Compound 2-(2-Methoxyethoxy)ethanol 2-(2-[4-(1,1,3,3-TMB)phenoxy]ethoxy)ethanol {3-[(5-Methyl-2-phenyl-oxazol-4-yl)methoxy]phenyl}methanol
Molecular Weight (g/mol) 235.28 120.15 296.44 295.33
Key Functional Groups Oxazolidinyl, methoxy, ethoxy Methoxy, ethoxy, hydroxyl Phenoxy, ethoxy, hydroxyl Aromatic oxazole, methoxy, phenyl
Primary Applications Biocide in coatings Solvent Surfactant/emulsifier Pharmaceutical/agrochemical candidate
Synthetic Yield Factors Higher yield with methoxy N/A Lower yield due to steric hindrance Dependent on aromatic substituent reactivity
Regulatory Status EPA-registered pesticide Industrial solvent regulations Limited data Not listed

Research Findings and Mechanistic Insights

  • Steric and Electronic Effects :

    • Methoxy groups in the target compound enhance synthetic yields compared to ethoxy analogs due to reduced steric hindrance .
    • Ethoxy substituents in coatings (e.g., siloxane-PEMA) exhibit higher surface presence but lower thermal stability than methoxy groups .
  • Biocidal Efficacy :

    • The oxazolidinyl ring in the target compound may disrupt microbial enzyme systems, contrasting with 2-n-octyl-4-isothiazolin-3-one’s membrane-targeting mechanism .
  • Thermophysical Properties: Compounds like 2-(2-methoxyethoxy)ethanol show nonideal mixing behaviors in solutions, influenced by enthalpic effects (ΔHₑ), which are less studied in the target compound .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing Methanol, (((1-methyl-2-(5-methyl-3-oxazolidinyl)ethoxy)methoxy)methoxy)-?

Methodological Answer:
The synthesis of this compound involves multi-step alkoxylation and oxazolidine ring formation. A typical approach includes:

Alkoxy Chain Assembly : Start with a methyl oxazolidine precursor (e.g., 5-methyl-3-oxazolidinyl) and perform sequential etherification using methoxy-ethoxy-methanol derivatives.

Protection/Deprotection Strategies : Use temporary protecting groups (e.g., tert-butyldimethylsilyl) to prevent side reactions during alkoxy linkage formation.

Characterization : Confirm intermediate structures via 1H^{1}\text{H}/13C^{13}\text{C} NMR and high-resolution mass spectrometry (HRMS) to verify branching and stereochemical integrity .

Advanced: How can researchers resolve structural ambiguities in complex alkoxy derivatives using spectroscopic techniques?

Methodological Answer:
For structural elucidation:

  • NMR Analysis : Employ 2D NMR (COSY, HSQC, HMBC) to map proton-carbon correlations, particularly for overlapping signals in the methoxy and oxazolidine regions.
  • Mass Spectrometry : Use tandem MS (MS/MS) to identify fragmentation patterns unique to the branched alkoxy-oxazolidine backbone.
  • X-ray Crystallography : If crystalline, resolve absolute configuration to confirm spatial arrangement of substituents, critical for understanding bioactivity .

Basic: What standardized assays evaluate the biocidal efficacy of this compound?

Methodological Answer:
Follow ASTM/ISO guidelines for antimicrobial testing:

Broth Microdilution (ASTM E2315) : Determine minimum inhibitory concentration (MIC) against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

Fungal Spore Suspension Assays (ISO 16869) : Assess fungicidal activity using Aspergillus niger or Candida albicans.

Biofilm Inhibition : Use crystal violet staining to quantify biofilm biomass reduction in static or flow-cell systems .

Advanced: How can researchers investigate the mechanism of action against microbial biofilms?

Methodological Answer:

  • Transcriptomic Profiling : Perform RNA-seq on treated biofilms to identify downregulated genes involved in extracellular polymeric substance (EPS) synthesis.
  • Fluorescent Probes : Use SYTOX Green to assess membrane integrity and Congo Red to visualize EPS disruption.
  • Enzymatic Activity Assays : Measure inhibition of key enzymes (e.g., glycosyltransferases) critical for biofilm maturation .

Basic: What analytical techniques quantify this compound in biocidal formulations?

Methodological Answer:

  • HPLC-UV/FLD : Use a C18 column with mobile phase (acetonitrile/water + 0.1% formic acid) and detect at λ = 210–230 nm.
  • GC-MS : Derivatize with BSTFA to enhance volatility; monitor fragments at m/z corresponding to the oxazolidine core.
  • Calibration Standards : Prepare in methanol to match matrix conditions and validate linearity (R² > 0.99) .

Advanced: How to address matrix interference in HPLC analysis of complex formulations?

Methodological Answer:

  • Solid-Phase Extraction (SPE) : Use hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound from surfactants or polymers.
  • Post-Column Derivatization : Enhance detection specificity by reacting with dansyl chloride for fluorescence detection.
  • Mass Spectrometry Coupling : Employ HPLC-ESI-MS/MS with multiple reaction monitoring (MRM) to bypass co-eluting interferences .

Basic: What parameters are critical for EPA regulatory compliance under FIFRA?

Methodological Answer:
Key requirements include:

  • Toxicology Data : Acute oral/dermal toxicity (OECD 423/402), mutagenicity (Ames test), and endocrine disruption screening (EDSP Tier 1).
  • Environmental Fate : Hydrolysis half-life (OECD 111), soil adsorption (OECD 106), and aquatic toxicity (OECD 201/202).
  • Efficacy Data : Submit MIC values and biofilm inhibition results for product labeling .

Advanced: How to design chronic ecotoxicology studies for aquatic risk assessment?

Methodological Answer:

  • Chronic Toxicity Tests : Expose Daphnia magna (OECD 211) and zebrafish (Danio rerio, OECD 210) to sublethal concentrations over 21–28 days.
  • Endpoints : Measure reproductive output, growth rates, and biomarker responses (e.g., vitellogenin for endocrine effects).
  • Probabilistic Modeling : Use species sensitivity distributions (SSDs) to extrapolate safe environmental concentrations .

Basic: What strategies stabilize this compound in aqueous formulations?

Methodological Answer:

  • pH Optimization : Maintain pH 5–6 to prevent hydrolysis of oxazolidine rings.
  • Antioxidants : Add 0.1% ascorbic acid to inhibit oxidative degradation.
  • Lyophilization : Prepare solid dispersions with cyclodextrins for long-term storage .

Advanced: How to assess biodegradation pathways using isotopic labeling?

Methodological Answer:

  • 14C^{14}\text{C}-Labeling : Synthesize the compound with 14C^{14}\text{C} at the methoxy group; track mineralization (CO₂ evolution) in OECD 301B tests.
  • Metabolite Identification : Use LC-QTOF-MS to detect transformation products (e.g., oxazolidine ring cleavage intermediates).
  • QSAR Modeling : Predict persistence using EPI Suite™ based on structural fragments .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methanol, (((1-methyl-2-(5-methyl-3-oxazolidinyl)ethoxy)methoxy)methoxy)-
Reactant of Route 2
Reactant of Route 2
Methanol, (((1-methyl-2-(5-methyl-3-oxazolidinyl)ethoxy)methoxy)methoxy)-

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